8-Shogaol 8-Shogaol [8]-Shogaol is a monomethoxybenzene, an enone and a member of phenols.
(8)-Shogaol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
Brand Name: Vulcanchem
CAS No.: 104186-07-4
VCID: VC21275424
InChI: InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
SMILES: CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol

8-Shogaol

CAS No.: 104186-07-4

Cat. No.: VC21275424

Molecular Formula: C19H28O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

8-Shogaol - 104186-07-4

Specification

Description [8]-Shogaol is a monomethoxybenzene, an enone and a member of phenols.
(8)-Shogaol is a natural product found in Zingiber officinale with data available.
See also: Ginger (part of).
CAS No. 104186-07-4
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name (E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one
Standard InChI InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+
Standard InChI Key LGZSMXJRMTYABD-MDZDMXLPSA-N
Isomeric SMILES CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
SMILES CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC

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